molecular formula C15H26N2O4 B1447909 Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate CAS No. 1384429-94-0

Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate

Cat. No. B1447909
M. Wt: 298.38 g/mol
InChI Key: PQUJOPWQZWYPGV-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 1384429-94-0 . It has a molecular weight of 298.38 and a molecular formula of C15H26N2O4 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H26N2O4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an ester functional group. The exact spatial arrangement of these atoms would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.38 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated various methods for synthesizing tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate and its analogs, highlighting their structural complexity and potential as intermediates in organic synthesis. For instance, studies have detailed asymmetric synthesis techniques for producing chiral pyrrolidine derivatives with high diastereoselectivities, showcasing their utility in constructing complex molecular architectures (Funabiki et al., 2008). Similarly, the synthesis and crystal structure analysis of related compounds reveal the influence of weak intermolecular interactions on their supramolecular arrangement, providing insights into the design of materials with specific properties (Samipillai et al., 2016).

Potential Applications in Drug Development

The compound and its derivatives have been explored for their potential applications in drug development, including as intermediates in the synthesis of biologically active molecules. For example, the synthesis of novel chiral nitronyl nitroxyl radicals, based on tert-butyl pyrrolidine carboxylate derivatives, has been investigated for their cytotoxic and radioprotective effects, suggesting their potential in medical applications such as cancer therapy and radioprotection (Qin et al., 2009).

Advances in Asymmetric Synthesis and Catalysis

The research also extends to the field of asymmetric synthesis and catalysis, where the compound serves as a key intermediate in the enantioselective synthesis of polyfluoroalkylated prolinols, indicating its importance in the development of novel catalytic methods that achieve high stereocontrol (Funabiki et al., 2008). Furthermore, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the compound's versatility in accessing highly functionalized pyrrolidinones, which are valuable scaffolds in pharmaceutical chemistry (Sasaki et al., 2020).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical biology. Further studies would be needed to explore these possibilities .

properties

IUPAC Name

tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(10-17)20-11-13(18)16-7-4-5-8-16/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUJOPWQZWYPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122143
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate

CAS RN

1384429-94-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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